molecular formula C17H18F2N2O5S3 B2473764 8-((2,5-Difluorophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898453-18-4

8-((2,5-Difluorophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B2473764
CAS RN: 898453-18-4
M. Wt: 464.52
InChI Key: OVEFVEHXNNFUJO-UHFFFAOYSA-N
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Description

8-((2,5-Difluorophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C17H18F2N2O5S3 and its molecular weight is 464.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Pathways : The precursor for synthesis, 1-Aroyl-2-styrylsulfonylethene, is utilized for creating compounds like 7-aroyl-11-aryl-2,4-diazaspiro[5,5]undecane-1,3,5-trione-9-thia-9,9-dioxide and others. These compounds are characterized by IR and 1H NMR spectral data, indicating their structural properties and potential applications in chemical research (Reddy, Babu, & Padmavathi, 2001).

  • Crystallographic Analysis : Studies on related compounds like 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane highlight their molecular and crystal structures. The analysis shows the absence of solvent molecules in crystals and emphasizes the role of substituents in supramolecular arrangements (Graus et al., 2010).

Chemical Properties and Reactions

  • Chemical Reactions : The synthesis and structure–activity relationship of similar compounds like 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives, which have shown potential as anticonvulsant agents, provide insight into the chemical properties and potential applications of the target compound (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2012).

  • Stereoselective Synthesis : Research into the synthesis of stereochemically controlled 1,8-dioxaspiro[4.5]decanes and 1-oxa-8-thiaspiro[4.5]decanes reveals methods for producing single enantiomers and diastereoisomers, which can be applicable to the synthesis of the compound (Eames, Heras, Jones, & Warren, 1996).

Potential Applications

  • Antihypertensive Activity : Compounds like 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been prepared and screened for antihypertensive agents, indicating a potential application for the target compound in the medical field (Caroon et al., 1981).

  • Radioprotective Properties : Studies on 7,10-Ethano-1-thia-4,7-diazaspiro[4.5] decane dihydrochloride, a similar compound, show potential radioprotective properties against lethal doses of X-radiation in mice. This implies that similar spiro compounds may have applications in radioprotection (Shapiro, Tansy, & Elkin, 1968).

properties

IUPAC Name

8-(2,5-difluorophenyl)sulfonyl-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O5S3/c18-13-3-4-14(19)15(12-13)28(22,23)20-7-5-17(6-8-20)21(9-10-26-17)29(24,25)16-2-1-11-27-16/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEFVEHXNNFUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CS3)S(=O)(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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